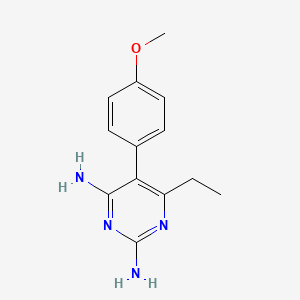
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves a ZnCl₂-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce various reduced derivatives of the parent compound.
Scientific Research Applications
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It acts as an inhibitor for enzymes like thymidylate synthase, which is crucial for DNA synthesis.
Anti-inflammatory Pathways: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Neuroprotection: Reduces endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar pyrimidine core structure but differs in the substitution pattern.
6-Ethyl-5-(4-nitrophenyl)-2,4-pyrimidinediamine: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group enhances its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds.
Properties
CAS No. |
113512-19-9 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
SRYOSRABCMAHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















